P-BenzoquinoneForSynthesis

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

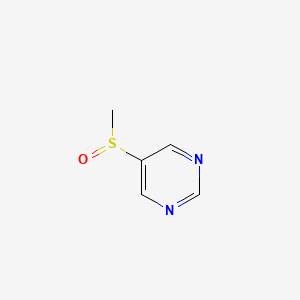

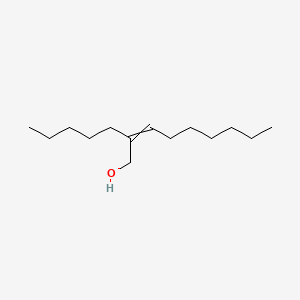

P-Benzoquinone, also known as 1,4-Benzoquinone or p-Quinone, is a fine chemical product widely used in organic synthesis industries . It is used as a polymerization inhibitor, dye intermediate, photographic developer, and rubber antioxidant . The empirical formula is C6H4O2 and the molecular weight is 108.09 .

Synthesis Analysis

P-Benzoquinone can be synthesized by the catalytic oxidation of benzene with hydrogen peroxide (H2O2) over a copper-modified titanium silicalite-1 (Cu/TS-1) catalyst . This method is considered environmentally friendly and has a certain superiority due to its green synthesis and mild reaction conditions .Molecular Structure Analysis

P-Benzoquinone is characterized by a saturated (C6) ring that contains two oxygen atoms bonded to carbonyls and has sufficient conjugation to show color .Chemical Reactions Analysis

The reaction of benzoquinone with amines processes by Michael addition reaction resulting firstly in 2,5–disubstituted hydroquinone and then after in situ simultaneously oxidation by excess of 1,4-benzoquinone, 2,5–disubstituted-1,4-benzoquinone compounds are formed .Physical And Chemical Properties Analysis

P-Benzoquinone has a density of 1.32 g/cm3 at 20 °C, a flash point of 77 °C, an ignition temperature of 560 °C, a melting point of 112.5 - 113.5 °C, a pH value of 4 (1 g/l, H₂O, 20 °C), and a vapor pressure of 0.12 hPa at 20 °C . It is soluble in water at a concentration of 10 g/l .Mechanism of Action

Safety and Hazards

Future Directions

The current methods for synthesizing P-Benzoquinone have drawbacks with respect to environmental protection, production scale, or industrial value . Therefore, it is imperative that a simple and environmentally friendly alternative be developed . The approach that involves preparing P-Benzoquinone by the catalytic oxidation of benzene with hydrogen peroxide (H2O2) over copper-modified titanium silicalite-1 (Cu/TS-1) has a certain superiority due to its green synthesis and mild reaction conditions . This method has considerable potential for further industrialization .

properties

CAS RN |

119-61-6 |

|---|---|

Product Name |

P-BenzoquinoneForSynthesis |

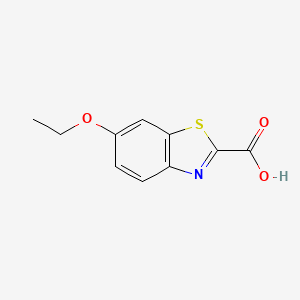

Molecular Formula |

C77H120O42 |

Molecular Weight |

1717.765 |

IUPAC Name |

(2R)-2-acetyloxy-3-[(17R)-17-[(2R,3R,4S,5S,6R)-5-[(2S,3R,4S,5R,6R)-3,4-diacetyloxy-6-(acetyloxymethyl)-5-[(2S,3R,4S,5R,6R)-4,5-diacetyloxy-6-(acetyloxymethyl)-3-[(2S,3R,4S,5S,6R)-6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyicosoxy]propanoic acid |

InChI |

InChI=1S/C77H120O42/c1-14-29-50(30-27-25-23-21-19-17-15-16-18-20-22-24-26-28-31-97-33-56(72(95)96)102-42(6)83)110-74-65(118-76-69(108-48(12)89)66(105-45(9)86)62(103-43(7)84)53(113-76)35-99-39(3)80)60(94)61(51(32-78)111-74)116-75-70(109-49(13)90)68(107-47(11)88)64(55(115-75)37-101-41(5)82)117-77-71(119-73-59(93)58(92)57(91)52(112-73)34-98-38(2)79)67(106-46(10)87)63(104-44(8)85)54(114-77)36-100-40(4)81/h50-71,73-78,91-94H,14-37H2,1-13H3,(H,95,96)/t50-,51-,52-,53-,54-,55-,56-,57-,58+,59-,60+,61-,62-,63-,64-,65-,66+,67+,68+,69-,70-,71-,73+,74-,75+,76+,77+/m1/s1 |

InChI Key |

DXDVXLLFEFFVGF-XVHRNKFMSA-N |

SMILES |

CCCC(CCCCCCCCCCCCCCCCOCC(C(=O)O)OC(=O)C)OC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)COC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC4C(C(C(C(O4)COC(=O)C)O)O)O)OC(=O)C)OC(=O)C)O)OC5C(C(C(C(O5)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Calcium bis[3-nitro-4-[[2-oxo-1-[(phenylamino)carbonyl]propyl]azo]benzenesulphonate]](/img/structure/B577191.png)

![[1,2,4]Triazolo[4,3-a]pyrazin-3-amine](/img/structure/B577209.png)